N-allyl-4-(4-morpholinyl)benzamide
Description
N-allyl-4-(4-morpholinyl)benzamide is a benzamide derivative characterized by a morpholine ring substituted at the 4-position of the benzamide core and an allyl group attached to the amide nitrogen. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.
Properties
IUPAC Name |
4-morpholin-4-yl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-7-15-14(17)12-3-5-13(6-4-12)16-8-10-18-11-9-16/h2-6H,1,7-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUAOPHKRNDBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Enzyme Inhibition
Key Comparison :
- N-allyl-4-(4-morpholinyl)benzamide features a 4-morpholinyl substituent on the benzamide core. In contrast, compounds like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide () have acylated amino groups at the 2-position. The latter showed 67–79% PCAF HAT inhibitory activity, highlighting the importance of substituent position. The 2-acylamino group in these analogues enhances enzyme inhibition compared to anthranilic acid derivatives (34% activity), whereas the 4-morpholinyl group’s role in similar targets remains unexplored .
Table 1: Substituent Effects on Enzyme Inhibition
Morpholinyl vs. Ether/Oxy Substituents
N-allyl-4-(phenethyloxy)benzamide () replaces the morpholinyl group with a phenethyloxy chain. The morpholinyl group’s cyclic tertiary amine may enhance solubility in polar solvents (e.g., DMSO) compared to the ether-linked phenethyloxy group. For instance, ZM447439, which contains a morpholinylpropoxy chain, is soluble in DMSO at 25 mg/mL , whereas solubility data for phenethyloxy analogues are unspecified.
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Solubility | Key Substituent |
|---|---|---|---|---|
| This compound | C₁₄H₁₈N₂O₂ | 258.31 | Not reported | 4-morpholinyl |
| N-allyl-4-(phenethyloxy)benzamide | C₁₈H₁₉NO₂ | 281.35 | Not reported | 4-phenethyloxy |
| ZM447439 | C₂₉H₃₁N₅O₄ | 513.6 | 25 mg/mL (DMSO) | Quinazolinyl-morpholinylpropoxy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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